molecular formula C10H17N3O2 B15326439 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B15326439
M. Wt: 211.26 g/mol
InChI Key: UTWLVYNHMDTCKI-UHFFFAOYSA-N
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Description

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid typically involves the reaction of 5-methyl-1H-pyrazole with ethylamine and a suitable butanoic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
  • Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Uniqueness

2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural features, such as the position of the ethylamino group and the length of the carbon chain. These structural differences can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-(ethylamino)-4-(5-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-11-9(10(14)15)5-7-13-8(2)4-6-12-13/h4,6,9,11H,3,5,7H2,1-2H3,(H,14,15)

InChI Key

UTWLVYNHMDTCKI-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C(=CC=N1)C)C(=O)O

Origin of Product

United States

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